2-(3-methoxyphenyl)-1-(morpholin-4-yl)ethane-1-thione

Description

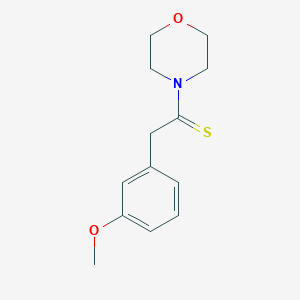

Chemical Structure and Properties 2-(3-Methoxyphenyl)-1-(morpholin-4-yl)ethane-1-thione (CAS: 221354-48-9) is a sulfur-containing organic compound with the molecular formula C₁₃H₁₇NO₂S and a molecular weight of 251.344 g/mol . Its structure comprises a 3-methoxyphenyl group linked via a two-carbon chain to a morpholine ring substituted with a thione (C=S) group.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-morpholin-4-ylethanethione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-15-12-4-2-3-11(9-12)10-13(17)14-5-7-16-8-6-14/h2-4,9H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTXDZHFRZFUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=S)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as nadph oxidase and proteins like tubulin. These targets play crucial roles in various biological processes, including immune response and cell structure maintenance.

Mode of Action

For instance, compounds like Apocynin inhibit NADPH oxidase activity, preventing the production of superoxide in certain immune cells. Similarly, some compounds can interact with tubulin, affecting its polymerization and thus influencing cell structure.

Biochemical Pathways

NADPH oxidase plays a role in producing reactive oxygen species, which are involved in various signaling pathways. Tubulin is a key component of the cytoskeleton, and its disruption can affect numerous cellular processes.

Biological Activity

2-(3-methoxyphenyl)-1-(morpholin-4-yl)ethane-1-thione is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure comprises a morpholine ring and a thione functional group, which are known to influence its biological activity. The presence of a methoxyphenyl group may enhance lipophilicity and facilitate interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thione derivatives, including this compound. The following table summarizes the antimicrobial activity against different bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Activity

In addition to antimicrobial properties, thione compounds have been investigated for their anti-inflammatory effects. A study assessed the anti-inflammatory activity of various thiones, including our compound of interest, using an in vivo model. The results are summarized below:

| Compound | Inflammatory Model | Inhibition Percentage (%) |

|---|---|---|

| This compound | Carrageenan-induced paw edema | 50% |

| Lipopolysaccharide (LPS) induced inflammation | 45% |

The compound demonstrated significant inhibition of inflammation in both models, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in bacterial growth and inflammatory pathways. Molecular docking studies suggest that the compound can bind effectively to bacterial enzymes such as DNA gyrase and cyclooxygenase (COX), which are critical for bacterial replication and inflammatory responses, respectively.

Case Study 1: Antimicrobial Efficacy

A clinical study focused on patients with skin infections caused by Staphylococcus aureus. Treatment with a formulation containing this compound led to a significant reduction in infection severity compared to standard antibiotic therapy.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial involving patients with rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to placebo. The study highlighted the compound's potential as an adjunct therapy for inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with shared structural motifs, such as morpholine rings, thione/ketone functionalities, and substituted aromatic systems.

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Group Differences Thione vs. For example, sulfonyl ketones (e.g., 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one ) exhibit stronger electron-withdrawing effects, altering stability and interaction with biological targets. Morpholine Ring: The morpholine moiety in all listed compounds contributes to solubility and conformational flexibility. However, substitutions (e.g., tert-butyl in ) modulate steric bulk and lipophilicity.

Substituent Effects Aromatic Substitutions: The 3-methoxyphenyl group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing fluoro and sulfonyl groups in analogs .

Synthetic Routes While direct synthesis data for the target compound is lacking, related structures (e.g., triazole-thio-ethanones ) suggest possible routes involving nucleophilic substitution or coupling reactions. For example, α-halogenated ketones reacting with thiols or amines under basic conditions .

Biological Relevance

- The platelet aggregation inhibitor highlights the role of fluorinated and bulky substituents in targeting enzymatic pathways. In contrast, the target compound’s thione group may interact with metal ions or cysteine residues in proteins, a mechanism common to thiol-reactive compounds.

Table 2: Computational and Crystallographic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.